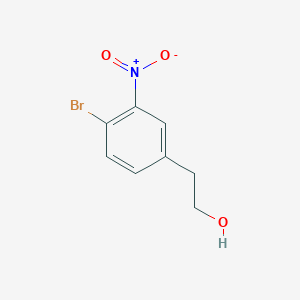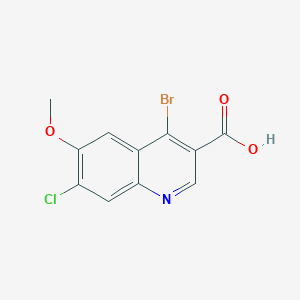
4-Bromo-7-chloro-6-methoxyquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-7-chloro-6-methoxyquinoline-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H7BrClNO3. It is a derivative of quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine, chlorine, and methoxy groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-chloro-6-methoxyquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and chlorination of 6-methoxyquinoline, followed by carboxylation. For example, 6-methoxyquinoline can be brominated using bromine in the presence of a catalyst, followed by chlorination using phosphorus oxychloride. The resulting intermediate can then be carboxylated using carbon dioxide under high pressure and temperature to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-chloro-6-methoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling, while Heck coupling involves palladium catalysts and alkenes.
Major Products
The major products formed from these reactions include substituted quinolines, quinoline N-oxides, dihydroquinolines, and various biaryl compounds resulting from coupling reactions .
Scientific Research Applications
4-Bromo-7-chloro-6-methoxyquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-7-chloro-6-methoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or interfere with DNA replication and transcription processes. The presence of halogen atoms enhances its binding affinity to target proteins, making it a potent inhibitor of various biological pathways .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-4-chloro-6-methylquinoline: Similar in structure but with a methyl group instead of a methoxy group.
6-Bromo-4-chloro-7-methoxyquinoline: Similar but with different positions of the bromine and chlorine atoms.
4-Bromo-6-chloro-2-methylquinoline: Similar but with a methyl group at the 2-position instead of a carboxylic acid group
Uniqueness
4-Bromo-7-chloro-6-methoxyquinoline-3-carboxylic acid is unique due to the presence of the carboxylic acid group at the 3-position, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization and enhances its solubility and bioavailability compared to similar compounds .
Properties
Molecular Formula |
C11H7BrClNO3 |
|---|---|
Molecular Weight |
316.53 g/mol |
IUPAC Name |
4-bromo-7-chloro-6-methoxyquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H7BrClNO3/c1-17-9-2-5-8(3-7(9)13)14-4-6(10(5)12)11(15)16/h2-4H,1H3,(H,15,16) |
InChI Key |
MJULDOZWQLUWLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)O)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{Bicyclo[1.1.1]pentan-1-yl}acetaldehyde](/img/structure/B13007001.png)
![tert-Butyl 6-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13007008.png)
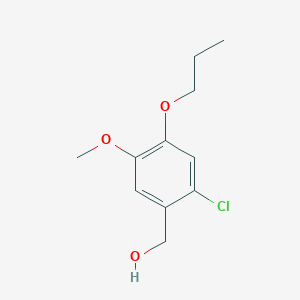
![1,1-Bis(benzo[d]thiazol-2-yl)ethanol](/img/structure/B13007027.png)
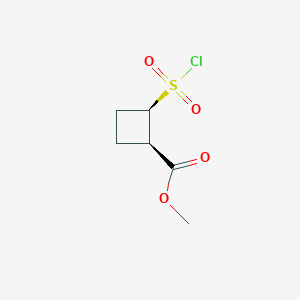
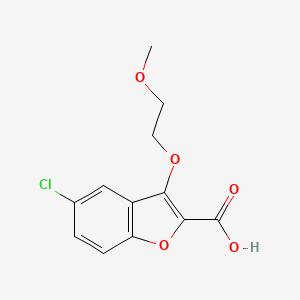
![N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13007042.png)
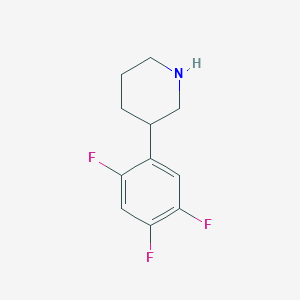

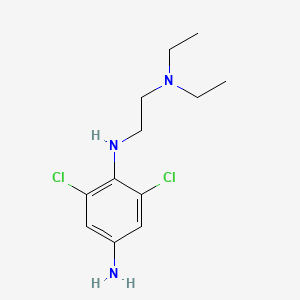
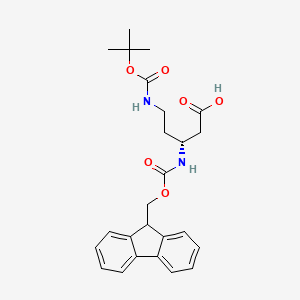
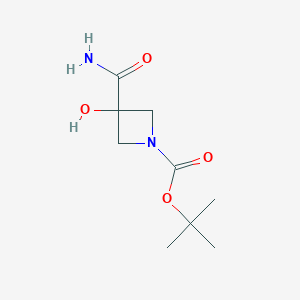
![Methyl[2-(oxolan-2-yl)ethyl]amine](/img/structure/B13007078.png)
